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Abstract

C-C motif chemokine receptor 8 (CCR8) has emerged as a highly specific and promising target
for cancer immunotherapy due to its preferential expression on tumor-infiltrating regulatory T
cells (Tregs), which are potent mediators of immunosuppression within the tumor
microenvironment. LM-108 (also known as cafelkibart) is a novel, humanized, Fc-optimized
monoclonal antibody designed to selectively deplete these intratumoral Tregs, thereby
overcoming resistance to immune checkpoint inhibitors and reactivating anti-tumor immunity.
This technical guide provides a comprehensive overview of the preclinical and clinical data
supporting the development of LM-108, including its mechanism of action, key experimental
data, and detailed methodologies for the assays used in its evaluation.

Introduction

Immune checkpoint inhibitors (ICIs) have revolutionized the treatment of various cancers;
however, a significant number of patients exhibit primary or acquired resistance.[1] A key
mechanism of this resistance is the accumulation of regulatory T cells (Tregs) within the tumor
microenvironment (TME), which suppress the activity of effector T cells.[2][3] Therefore,
selectively targeting and depleting these tumor-infiltrating Tregs represents a compelling
therapeutic strategy.[4]
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CCRS8 is a chemokine receptor that is highly and selectively expressed on the most
suppressive subset of Tregs within tumors, with minimal expression on peripheral Tregs and
other immune cells.[1][5] This differential expression pattern makes CCR8 an ideal target for
therapeutic intervention, offering the potential for potent anti-tumor efficacy with a favorable
safety profile by sparing systemic immune homeostasis.[2][5]

LM-108 is a novel, humanized IgG1 monoclonal antibody with an engineered Fc domain to
enhance its effector functions.[1] It is designed to bind to CCR8 on tumor-infiltrating Tregs and
mediate their depletion through antibody-dependent cell-mediated cytotoxicity (ADCC) and
antibody-dependent cellular phagocytosis (ADCP).[1][3] This guide will delve into the technical
details of LM-108, from its mechanism of action to the preclinical and clinical evidence of its
efficacy.

Mechanism of Action

LM-108's primary mechanism of action is the selective depletion of CCR8-expressing Tregs
within the tumor microenvironment.[1][3] This is achieved through the following key features:

» High-Affinity Binding to CCR8: LM-108 binds with high affinity to human CCR8, enabling it to
effectively target CCR8+ cells.[1]

o Fc-Engineered for Enhanced Effector Function: The Fc region of LM-108 has been
engineered to increase its binding to Fcy receptors on effector immune cells, such as natural
killer (NK) cells and macrophages.[1] This enhanced binding leads to potent ADCC and
ADCP of the target CCR8+ Tregs.[1][3]

» Selective Depletion of Intratumoral Tregs: By targeting CCR8, which is predominantly
expressed on Tregs within the TME, LM-108 selectively removes this immunosuppressive
cell population while largely sparing peripheral Tregs.[6]

e Reversal of Immunosuppression: The depletion of intratumoral Tregs shifts the balance of
the TME from an immunosuppressive to an immunostimulatory state. This leads to an
increased ratio of effector T cells to Tregs, enhanced activation of cytotoxic CD8+ T cells,
and a more robust anti-tumor immune response.[3][7]

¢ Synergy with Anti-PD-1 Therapy: Preclinical and clinical studies have shown that LM-108 can
act synergistically with anti-PD-1 antibodies.[3][7] By depleting Tregs, LM-108 can overcome
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a key mechanism of resistance to PD-1 blockade, leading to improved anti-tumor activity.[3]

Signaling Pathway and Mechanism of Action of LM-108
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Caption: Mechanism of LM-108 in the tumor microenvironment.

Preclinical Data

A series of preclinical studies have demonstrated the potent and selective anti-tumor activity of
LM-108.

In Vitro Studies
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Binding Affinity: Flow cytometry analysis confirmed that LM-108 binds with high affinity to
human CCR8 expressed on various cell lines.[1]

Table 1: Binding Affinity of LM-108 to CCR8-Expressing Cells

Cell Line CCRS8 Expression Level EC50 (nM)
U20S-hCCRS8 High 0.25
Jurkat-hCCR8 Low 0.21

Data sourced from preclinical
studies.[1]

Effector Function: In vitro assays demonstrated that LM-108 can induce potent ADCC and
ADCP of CCR8-expressing target cells.

Table 2: In Vitro Effector Function of LM-108

Assay Target Cells Effector Cells EC50 (nM)

ADCC HEK293-hCCRS8 hPBMCs 0.002
Monocyte-derived -

ADCP CHO-K1-hCCR8 Not specified
Macrophages

Data sourced from

preclinical studies.[1]

In Vivo Studies

The anti-tumor efficacy of LM-108 and its murine surrogate was evaluated in several syngeneic

mouse tumor models.

Table 3: In Vivo Anti-Tumor Activity of LM-108 and its Murine Surrogate
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] Tumor Growth Complete
Tumor Model Mouse Strain Treatment o
Inhibition (TGI) Response (CR)
MC38 (hCCR8 LM-108 (10 N
C57BL/6 68.77% Not specified
KI) mg/kg)
MC38 (hCCRS8 LM-108 + anti-
C57BL/6 100% 8/8
KI) mPD-1
LM-108m + anti- N N
CT26 Balb/c Additive effect Not specified
mPD-1
MBT-2 (PD-1 LM-108m + anti- o N
] C3H/He Synergistic effect  Not specified
resistant) mPD-1

Data sourced
from preclinical
studies.[1]

These in vivo studies demonstrated that LM-108, both as a monotherapy and in combination
with an anti-PD-1 antibody, significantly inhibited tumor growth.[1] The combination therapy
showed synergistic effects, particularly in a PD-1 resistant model.[1] Analysis of the tumor-
infiltrating lymphocytes (TILS) revealed that treatment with LM-108 led to a significant reduction
in Treg cells and a corresponding increase in CD8+ T cells, CD4+ T cells, and NK cells.[1]

Clinical Data

LM-108 is currently being evaluated in several Phase 1/2 clinical trials in patients with
advanced solid tumors, both as a monotherapy and in combination with anti-PD-1 antibodies
(NCT05199753, NCT05255484, NCT05518045).[2][8] Pooled analyses of these studies have
shown promising anti-tumor activity and a manageable safety profile in heavily pre-treated
patients with gastric and pancreatic cancer.[2][4]

Gastric Cancer

A pooled analysis of 48 patients with advanced gastric cancer, the majority of whom had
received prior anti-PD-1 therapy, demonstrated the efficacy of LM-108 in combination with an
anti-PD-1 antibody.[2][8]
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Table 4: Efficacy of LM-108 in Combination with Anti-PD-1 in Gastric Cancer

Patient .
. N ORR DCR Median PFS
Population
All efficacy-
36 36.1% 72.2% 6.53 months
evaluable
Progressed on
1st line, high 8 87.5% 100% Not reported

CCRS8

Data sourced
from a pooled
analysis of
Phase 1/2
studies.[2]

Pancreatic Cancer

In a pooled analysis of 80 patients with advanced pancreatic cancer who had progressed on

prior systemic therapies, LM-108 in combination with anti-PD-1 therapy also showed

encouraging results.[4][6]

Table 5: Efficacy of LM-108 in Combination with Anti-PD-1 in Pancreatic Cancer
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Patient .
. N ORR DCR Median OS
Population
All efficacy-
74 20.3% 62.2% 10.02 months

evaluable
High CCR8

) 33.3% 77.8% 9.15 months
expression

Data sourced
from a pooled
analysis of
Phase 1/2
studies.[4]

Safety Profile

The combination of LM-108 with an anti-PD-1 antibody was generally well-tolerated.[2][4] The
most common treatment-related adverse events (TRAES) were consistent with immune-related
adverse events and included increased AST/ALT, anemia, rash, and pyrexia.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific
findings. Below are representative methodologies for the key assays used in the evaluation of
LM-108.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Assay

This assay measures the ability of an antibody to induce the killing of target cells by effector
cells, such as NK cells.
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Caption: Workflow for a typical ADCP assay.
Methodology:
e Cell Preparation:

o Target cells (e.g., CHO-K1 cells overexpressing human CCR8) are labeled with a
fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE). [1] * Effector cells
(e.g., monocyte-derived macrophages - MDMSs) are generated from human PBMCs. [1]2.
Co-culture:

o The labeled target cells, MDMs, and serially diluted LM-108 are co-incubated for a specific
duration (e.g., 2 hours). [1]3. Staining and Analysis:

o The cells are stained with a fluorescently labeled antibody against a macrophage marker
(e.g., APC-conjugated anti-human CD14). [1] * The percentage of macrophages that have
phagocytosed target cells (double-positive for CFSE and the macrophage marker) is
determined by flow cytometry. [1]4. Data Analysis:
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o The phagocytosis index is calculated as the percentage of double-positive cells within the
total macrophage population. [1]

In Vivo Murine Tumor Models

Syngeneic mouse tumor models are used to evaluate the anti-tumor efficacy of
immunotherapies.

Methodology:
e Tumor Cell Implantation:

o A specific number of tumor cells (e.g., MC38 or CT26) are subcutaneously injected into
the flank of immunocompetent mice (e.g., C57BL/6 or Balb/c). [1]2. Treatment
Administration:

o Once tumors reach a palpable size, mice are randomized into treatment groups.

o LM-108 (or its murine surrogate) and/or an anti-PD-1 antibody are administered via a
specified route (e.g., intraperitoneal injection) and schedule. [1]3. Tumor Growth
Monitoring:

o Tumor volume is measured regularly (e.g., twice weekly) using calipers.
e Pharmacodynamic Analysis:

o At the end of the study, tumors and spleens may be harvested for analysis of immune cell
populations by flow cytometry to assess the depletion of Tregs and the activation of
effector T cells. [1]

Conclusion

LM-108 (cafelkibart) is a promising, first-in-class anti-CCR8 monoclonal antibody with a well-
defined mechanism of action centered on the selective depletion of tumor-infiltrating Tregs.
Preclinical data have robustly demonstrated its potent anti-tumor activity, both as a
monotherapy and in synergy with anti-PD-1 therapy. Early clinical data in heavily pre-treated
gastric and pancreatic cancer patients are encouraging, showing meaningful clinical activity
and a manageable safety profile. The continued clinical development of LM-108 holds the
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potential to address the significant unmet need of resistance to immune checkpoint inhibitors
and offer a new therapeutic option for patients with a variety of solid tumors. Further
investigation, particularly in biomarker-selected patient populations with high CCR8 expression,
Is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. lanovamedicines.com [lanovamedicines.com]

2. LM-108 | Advanced Drug Monograph | MedPath [trial. medpath.com]

3. LM-108 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-
com.libproxyl.nus.edu.sg]

e 4. CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their
accumulation and suppressive function - PMC [pmc.ncbi.nim.nih.gov]

e 5. bms.com [bms.com]

e 6. Efficacy and safety of cafelkibart (LM-108), an anti-CCR8 monoclonal antibody, in
combination with anti-PD-1 therapy in patients with pancreatic cancer: Results from phase
1/2 studies. - ASCO [asco.org]

e 7. aacrjournals.org [aacrjournals.org]
e 8. cabrini.com.au [cabrini.com.au]

 To cite this document: BenchChem. [LM-108 (Cafelkibart): A Novel Anti-CCR8 Monoclonal
Antibody for Cancer Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014790#Im-4108-as-a-novel-anti-ccr8-monoclonal-
antibody]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b014790?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

